molecular formula C19H17NO3 B12617872 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one CAS No. 920266-20-2

8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B12617872
CAS No.: 920266-20-2
M. Wt: 307.3 g/mol
InChI Key: VBWBOZHWVALMLQ-UHFFFAOYSA-N
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Description

8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of organic compounds known as chromones. These compounds contain a benzopyran-4-one moiety, which is a fused ring system consisting of a benzene ring and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one typically involves the reaction of 2-hydroxyacetophenone with 2-(morpholin-4-yl)benzaldehyde under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the chromone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly phosphoinositide 3-kinases (PI3Ks).

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphoinositide 3-kinases (PI3Ks). This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells and inhibit viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit PI3Ks with high specificity makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

920266-20-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

8-(2-morpholin-4-ylphenyl)chromen-4-one

InChI

InChI=1S/C19H17NO3/c21-18-8-11-23-19-15(5-3-6-16(18)19)14-4-1-2-7-17(14)20-9-12-22-13-10-20/h1-8,11H,9-10,12-13H2

InChI Key

VBWBOZHWVALMLQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C3=CC=CC4=C3OC=CC4=O

Origin of Product

United States

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